molecular formula C8H10O3S B3052635 1-Methoxy-3-(methylsulfonyl)benzene CAS No. 43032-67-3

1-Methoxy-3-(methylsulfonyl)benzene

Cat. No. B3052635
CAS RN: 43032-67-3
M. Wt: 186.23 g/mol
InChI Key: YMYKXUBZPNRRQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-3-(methylsulfonyl)benzene is a chemical compound with the molecular formula C8H10O3S . It has a molecular weight of 186.2282 .


Synthesis Analysis

The synthesis of 1-Methoxy-3-(methylsulfonyl)benzene and similar compounds often involves electrophilic substitution reactions . The order of reactions can change the products produced . For instance, two reactions, an acylation and a bromination, can result in two substituents that are meta to each other . The effects of meta directing groups must be utilized .


Molecular Structure Analysis

The molecular structure of 1-Methoxy-3-(methylsulfonyl)benzene consists of a benzene ring with a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to it .


Chemical Reactions Analysis

The chemical reactions involving 1-Methoxy-3-(methylsulfonyl)benzene are likely to be electrophilic aromatic substitution reactions . In these reactions, the benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Methoxy-3-(methylsulfonyl)benzene include its molecular formula (C8H10O3S), molecular weight (186.2282), and its structure .

Scientific Research Applications

Polyketide Modification

  • A study by (Yu et al., 2019) discovered novel polyketides modified with a rare methylsulfonyl group. These compounds were derived from a fungus utilizing dimethyl sulfoxide (DMSO) as a sulfur source, a significant development in understanding fungal capabilities for sulfonylation-like modification of natural products.

Structural Analysis

  • The compound (Z)-1-Methoxy-1-phenyl-2-(4-toluene­sulfonyl)­ethene was examined by (Xu, Hu, & Gu, 2004). Their work detailed the structural aspects, including the orientation of methoxy groups and sulfonyl moieties, contributing to the field of molecular structure analysis.

Cationic Polymerization

  • (Dittmer, Pask, & Nuyken, 1992) focused on 1,4-Bis(1-methoxy-1-methylethyl)benzene, a representative of a new generation of inifers (initiator/transfer agents) for cationic polymerizations. Their study explored the interaction with BCl3, offering insights into cationic polymerization processes.

Inclusion Compounds

  • A study on the synthesis and conformational properties of nonsymmetric pillar[5]arenes by (Kou et al., 2010) demonstrated how certain benzene derivatives, including 1-butoxy-4-methoxy-2,5-bis(methoxymethyl)benzene, could form inclusion compounds, essential for understanding molecular encapsulation mechanisms.

Chromogenic Indicators

  • (Ishiyama et al., 1997) synthesized a water-soluble disulfonated tetrazolium salt, which could be reduced by NADH to produce a water-soluble formazan dye, highlighting its application as a sensitive chromogenic indicator.

Herbicide Partition Coefficients

  • Research by (Ribó, 1988) on chlorsulfuron, containing a methoxy-methylbenzene structure, provided valuable data on the octanol/water partition coefficients of this herbicide, contributing to environmental chemistry research.

Thermodynamic Functions

  • (Xu et al., 2016) focused on the thermodynamic functions of 1-methyl-4-(methylsulfonyl)benzene solubility in various organic solvents. This study is significant for understanding the solubility behavior of similar compounds in different solvents.

Influence of Solvent on Regioselectivity

  • The work by (Bänziger, Klein, & Rihs, 2002) on sulfoxide thermolysis explored how solvents influence the regioselectivity of reactions involving sulfonyl compounds, adding valuable knowledge to the field of organic synthesis.

Aromatization Reactions

  • (Mosettig, Gelpi, & Cadenas, 1981) studied the aromatization reaction of a sulfonylated myo-inositol, providing insights into complex reaction mechanisms and rearrangements in organic chemistry.

Safety And Hazards

1-Methoxy-3-(methylsulfonyl)benzene may cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

properties

IUPAC Name

1-methoxy-3-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-7-4-3-5-8(6-7)12(2,9)10/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYKXUBZPNRRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293474
Record name 1-methoxy-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-3-(methylsulfonyl)benzene

CAS RN

43032-67-3
Record name NSC89792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-methoxy-3-(methylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methoxythioanisole (3.084 g, 20 mmol) in 300 mL acetone was added a solution of oxone (30.74 g, 50 mmol) in 125 mL water, resulting in the formation of a white precipitate. Stirring continued overnight, and the solid was filtered off and washed with acetone. Filtrate was concentrated to remove acetone. Aqueous layer was extracted with EtOAc (2×200 mL) and dried over Na2SO4. The solvent was removed to give 1-methanesulfonyl-3-methoxy benzene (3.68 g, 98%) as oil.
Quantity
3.084 g
Type
reactant
Reaction Step One
Name
Quantity
30.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-3-(methylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Methoxy-3-(methylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Methoxy-3-(methylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Methoxy-3-(methylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Methoxy-3-(methylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Methoxy-3-(methylsulfonyl)benzene

Citations

For This Compound
3
Citations
J Zhao, S Niu, X Jiang, Y Jiang, X Zhang… - The Journal of …, 2018 - ACS Publications
The amide derived from 4-hydroxy-l-proline and 2,6-dimethylaniline is a powerful ligand for Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts, allowing the formation …
Number of citations: 42 pubs.acs.org
H Yang, Y Li, M Jiang, J Wang… - Chemistry–A European …, 2011 - Wiley Online Library
A simple and general copper‐catalyzed method has been developed for transformations of various functional groups (I, N 3 , SO 2 R, OH, NH 2 , and NO 2 ) on aromatic rings …
YH Xin, YQ Guo, XG Zhang… - The Journal of Organic …, 2021 - ACS Publications
A novel and efficient method for the synthesis of methyl sulfone derivatives via palladium-catalyzed methylsulfonylation of alkyl halides with dimethyl sulfite has been described. A …
Number of citations: 2 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.